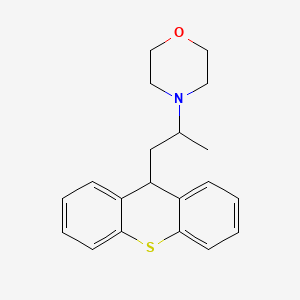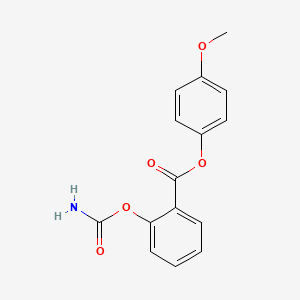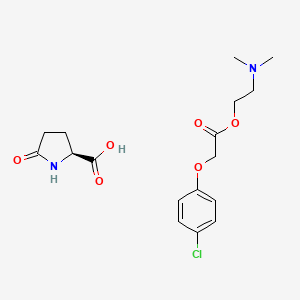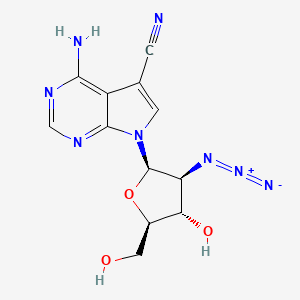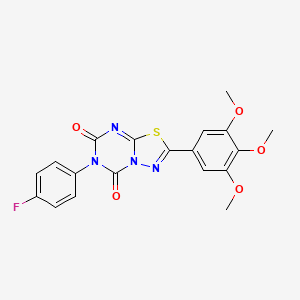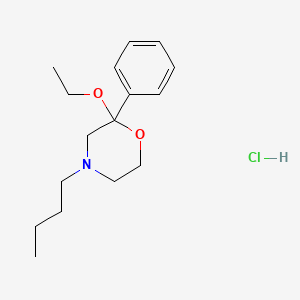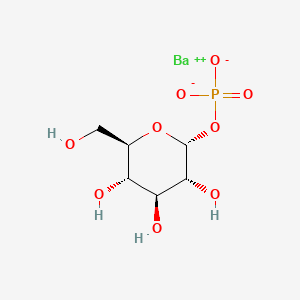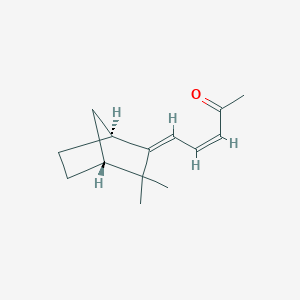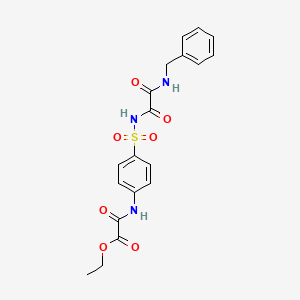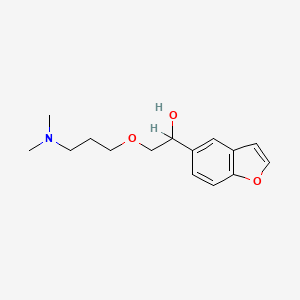
alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the reaction of 5-benzofuranmethanol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol
- Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol
Uniqueness
Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
131965-08-7 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)-2-[3-(dimethylamino)propoxy]ethanol |
InChI |
InChI=1S/C15H21NO3/c1-16(2)7-3-8-18-11-14(17)12-4-5-15-13(10-12)6-9-19-15/h4-6,9-10,14,17H,3,7-8,11H2,1-2H3 |
InChI Key |
GROJVQBZSCFAAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOCC(C1=CC2=C(C=C1)OC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



